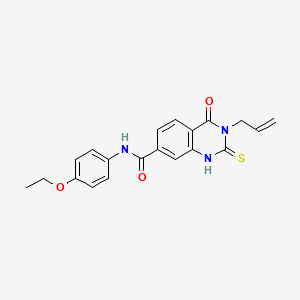![molecular formula C25H24N2O3 B11456945 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11456945.png)
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known by its systematic name 2-(5-methyl-1,3-benzoxazol-2-yl)phenol , is a bicyclic planar molecule. Researchers find it particularly interesting due to its extensive use as a starting material in drug discovery. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
Several synthetic routes lead to the formation of this compound. One notable approach involves cyclization between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF₃·Et₂O catalyst and 1,4-dioxane as a solvent, yielding a 45–60% yield . Further industrial production methods may involve variations of this reaction or alternative pathways.
Chemical Reactions Analysis
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may convert functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions with alkyl halides or other electrophiles may occur.
Major products formed during these reactions will vary based on the specific reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It exhibits potential anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects.
Chemistry: Researchers use it as a versatile building block for synthesizing other compounds.
Industry: Its unique structure may have applications in materials science or organic electronics.
Mechanism of Action
The precise mechanism by which N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related benzoxazole derivatives. Researchers often compare their properties, reactivity, and applications to highlight the uniqueness of each compound.
Remember that scientific advancements continually expand our understanding of these molecules, so further research may reveal additional insights.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-13-29-20-10-8-18(9-11-20)24(28)26-21-15-19(7-6-17(21)3)25-27-22-14-16(2)5-12-23(22)30-25/h5-12,14-15H,4,13H2,1-3H3,(H,26,28) |
InChI Key |
ARHWNBCKSJDPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-chlorophenyl)-8-propyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11456878.png)
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11456887.png)
![N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B11456890.png)

![ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456910.png)
![ethyl 3-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11456918.png)
![1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide](/img/structure/B11456926.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11456933.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B11456934.png)
![5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11456936.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)ethanamine](/img/structure/B11456941.png)
![N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B11456942.png)
![5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11456944.png)
![3-methyl-N-[2-methyl-5-(5-{[(3-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11456960.png)
